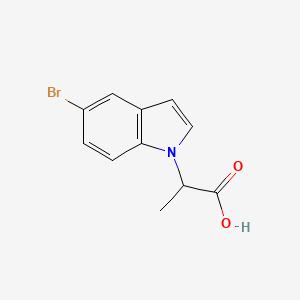

2-(5-Bromo-1H-indol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromoindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDPZJAIXBADEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Bromo-1H-indol-1-yl)propanoic acid

Introduction

2-(5-Bromo-1H-indol-1-yl)propanoic acid is a halogenated indole derivative that belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The incorporation of a bromine atom at the 5-position of the indole ring and a propanoic acid moiety at the N-1 position creates a molecule with distinct physicochemical properties and a versatile platform for further chemical modification.

Derivatives of indole-propanoic acid have been investigated for a range of biological activities, including as GPR40 agonists for the potential treatment of type 2 diabetes and as cytosolic phospholipase A2α (cPLA2α) inhibitors.[1][2] Furthermore, bromo-substituted indoles are crucial intermediates in organic synthesis, where the bromine atom serves as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of the known and predicted chemical properties of 2-(5-Bromo-1H-indol-1-yl)propanoic acid, offering a technical resource for researchers in drug discovery and chemical synthesis.

Physicochemical and Structural Properties

The core structural features of 2-(5-Bromo-1H-indol-1-yl)propanoic acid—a lipophilic bromo-indole core and a hydrophilic carboxylic acid group—define its chemical behavior. These properties are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 1486920-81-3 | [4][5] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [5] |

| Molecular Weight | 268.11 g/mol | [4][5] |

| Physical Form | Yellow to Brown Solid | [4] |

| Purity | Typically supplied at ≥97% | [4] |

| InChI Key | NPDPZJAIXBADEQ-UHFFFAOYSA-N | [4] |

| SMILES | CC(N1C=CC2=CC(Br)=CC=C12)C(O)=O | [5] |

| Topological Polar Surface Area (TPSA) | 42.23 Ų | [5] |

| LogP (Predicted) | 3.0494 | [5] |

| Storage Conditions | Room temperature or 2-8°C, sealed in a dry, well-ventilated area. | [4][5] |

The predicted LogP value of ~3.05 suggests that the compound is moderately lipophilic, a characteristic that is often crucial for cell membrane permeability in drug candidates.[5] The presence of both a hydrogen bond donor (the carboxylic acid -OH) and two hydrogen bond acceptors (the carbonyl and carboxylic acid oxygens) allows for specific interactions with biological targets.[5]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as an initial N-alkylation of 5-bromoindole with an ethyl 2-bromopropanoate ester, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product. The use of a base is critical in the first step to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

Caption: Proposed two-step synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic acid.

Hypothetical Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at 0°C, add a solution of 5-bromoindole (1.0 eq.) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0°C and add ethyl 2-bromopropanoate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ester.

Step 2: Synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic acid

-

Dissolve the purified ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, ~3.0 eq.) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0°C and acidify to pH ~2-3 by the dropwise addition of 1M hydrochloric acid (HCl).

-

A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic and Analytical Characterization

While Sigma-Aldrich notes that it does not collect analytical data for this specific compound, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures.[7]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. Key absorptions are predicted based on the carboxylic acid and bromo-indole moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300–2500 | Broad | O–H stretch | Carboxylic Acid |

| ~3100 | Medium-Weak | C–H stretch | Aromatic (Indole) |

| ~2950 | Medium-Weak | C–H stretch | Aliphatic (Propanoic acid) |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600–1450 | Medium-Weak | C=C stretch | Aromatic (Indole) |

| ~1250 | Medium | C–O stretch | Carboxylic Acid |

| ~550 | Medium | C–Br stretch | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Predicted chemical shifts (δ) are in ppm relative to TMS.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | br s | 1H | H -O-C=O | The acidic proton of a carboxylic acid typically appears as a broad singlet far downfield. |

| ~7.8 | d | 1H | Ar-H 4 | Deshielded by the adjacent bromine and the ring current. Appears as a doublet. |

| ~7.5 | d | 1H | Ar-H 7 | Ortho-coupled to H6. |

| ~7.2 | dd | 1H | Ar-H 6 | Coupled to both H4 and H7. |

| ~7.1 | d | 1H | Indole-H 2 | Pyrrole ring proton, typically a doublet coupled to H3. |

| ~6.5 | d | 1H | Indole-H 3 | Pyrrole ring proton, coupled to H2. |

| ~4.8 | q | 1H | CH -COOH | Methine proton alpha to the carbonyl, split into a quartet by the adjacent methyl group.[8] |

| ~1.8 | d | 3H | CH₃ | Methyl protons split into a doublet by the adjacent methine proton.[8] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum would show 11 distinct signals corresponding to each unique carbon atom in the molecule. Key predicted shifts include the carbonyl carbon (~175 ppm), the aromatic carbons of the indole ring (~110-140 ppm), the methine carbon (~55 ppm), and the methyl carbon (~20 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A key feature would be a pair of peaks of nearly equal intensity at m/z 267 and m/z 269 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation: The molecule is expected to fragment in predictable ways. A common fragmentation for indole derivatives is the loss of the N-alkyl side chain.[9]

Caption: Predicted major fragmentation pathways for 2-(5-Bromo-1H-indol-1-yl)propanoic acid.

Chemical Reactivity and Derivatization Potential

This molecule is a bifunctional scaffold, offering multiple sites for chemical modification, making it a valuable building block in synthetic and medicinal chemistry.

Reactivity of the Indole Nucleus

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is the most versatile functional handle. It can readily participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of structure-activity relationships at this position.

-

Electrophilic Substitution: While the indole nucleus is generally reactive towards electrophiles, the N-1 substitution and the electron-withdrawing nature of the bromo-substituent will influence the regioselectivity of reactions like nitration or halogenation, typically directing them to the C-3 position if it were unsubstituted, or other positions on the benzene ring.

Reactivity of the Carboxylic Acid Moiety

The propanoic acid side chain provides a classic "handle" for derivatization:

-

Amide Coupling: The carboxylic acid can be activated (e.g., with HATU, EDC) and coupled with a wide variety of amines to form amides. This is a cornerstone of medicinal chemistry for building libraries of compounds.

-

Esterification: Standard Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can produce various esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Potential Applications in Research and Development

While 2-(5-Bromo-1H-indol-1-yl)propanoic acid itself is primarily a building block, its structural motifs are present in compounds with demonstrated biological activity.

-

Oncology: Derivatives of 5-bromo-indole-2-carboxylic acid have been synthesized and shown to possess anti-cancer properties, acting as inhibitors of key signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels).[10][11][12] This suggests that the 5-bromoindole scaffold is a promising starting point for the development of novel anti-cancer agents.

-

Metabolic Diseases: Structurally related indole-propanoic acid derivatives have been identified as potent agonists of G-protein coupled receptor 40 (GPR40), a target for enhancing glucose-stimulated insulin secretion, making them of interest in the treatment of type 2 diabetes.[1]

-

Anti-inflammatory Agents: Other indole-propanoic acids have been designed as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes.[2] This highlights the potential for this chemical class in developing treatments for inflammatory disorders.

Safety and Handling

2-(5-Bromo-1H-indol-1-yl)propanoic acid is classified as a chemical irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

2-(5-Bromo-1H-indol-1-yl)propanoic acid is a well-defined chemical entity with a rich potential for chemical exploration. Its key features—a reactive bromine atom for cross-coupling, a versatile carboxylic acid handle for amide and ester formation, and a biologically relevant indole core—make it an attractive and valuable building block for the synthesis of novel compounds in drug discovery and materials science. The predictive spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers looking to incorporate this molecule into their synthetic programs.

References

-

Matrix Fine Chemicals. 2-AMINO-3-(5-BROMO-1H-INDOL-3-YL)PROPANOIC ACID. [Link]

-

Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 206-213. [Link]

-

He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1039-1047. [Link]

- Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

-

Lee, J. H., et al. (2018). SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. Chemical and Pharmaceutical Bulletin, 66(7), 711-719. [Link]

-

Synthesis of new derivative of 2-[2-(1H-indol-1-yl)ethyl]-6-phenyl-4,5- dihydropyridazin-3(2H)-one. World Journal of Pharmaceutical Research. [Link]

-

University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

-

University of Wisconsin-Madison. Table of Characteristic IR Absorptions. [Link]

-

NIST. Propanoic acid - Mass spectrum (electron ionization). [Link]

-

Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE. [Link]

-

Al-Oqaily, N. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention, 26(4), 1219-1224. [Link]

-

Al-Oqaily, N. B., et al. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2509-2513. [Link]

- Google Patents.

-

Im, G. Y., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8068-8082. [Link]

-

Al-Oqaily, N. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed. [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

PubChem. 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-5-((2R)-.... [Link]

-

ResearchGate. Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. (PDF) Infrared spectral studies of propanoic acid in various solvents. [Link]

-

MassBank. 3-Indolepropionic acid; LC-ESI-IT; MS2; m/z: 190.1; [M+H]+. [Link]

Sources

- 1. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 2-(5-BROMO-1H-INDOL-1-YL)PROPANOIC ACID | 1486920-81-3 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 7. 2-(5-bromo-1H-indol-1-yl)propanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Bromopropionic acid(598-72-1) 1H NMR [m.chemicalbook.com]

- 9. massbank.eu [massbank.eu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journal.waocp.org [journal.waocp.org]

- 12. Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway and Mechanistic Insights for 2-(5-Bromo-1H-indol-1-yl)propanoic Acid

Executive Summary

2-(5-Bromo-1H-indol-1-yl)propanoic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug development. The 5-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations)[1], while the propanoic acid moiety facilitates downstream amide bond formation or esterification. This technical guide outlines a robust, self-validating two-step synthesis pathway designed to maximize yield, limit side reactions, and ensure high purity of the final compound.

Retrosynthetic Analysis & Strategic Rationale

Direct N-alkylation of 5-bromoindole using 2-bromopropanoic acid is generally avoided in rigorous synthetic workflows. The presence of an unprotected carboxylic acid during the alkylation step can lead to competitive acid-base quenching, poor solubility, and complex purification profiles.

Instead, the industry standard relies on a two-step sequence utilizing an ester surrogate—specifically ethyl 2-bromopropanoate[2].

-

N-Alkylation: Coupling of 5-bromoindole with ethyl 2-bromopropanoate to form an intermediate ester.

-

Saponification: Mild hydrolysis of the intermediate ester to yield the final carboxylic acid.

Forward synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic acid via N-alkylation and hydrolysis.

Mechanistic Causality & Experimental Choices

Base Selection: Why Cesium Carbonate?

While sodium hydride (NaH) is a classic choice for indole deprotonation, it is highly reactive and can promote unwanted side reactions. Cesium carbonate (Cs2CO3) is a milder, softer base that efficiently deprotonates the indole N-H (pKa ~16.2) while minimizing competitive C3-alkylation[3]. The large ionic radius of the cesium cation enhances the solubility and reactivity of the indolide anion in polar aprotic solvents, driving the reaction forward smoothly[4].

Solvent Selection: The Role of DMF

N,N-Dimethylformamide (DMF) is selected as the solvent for the first step because it effectively stabilizes the transition state of the bimolecular nucleophilic substitution (SN2) reaction. This stabilization accelerates the attack of the indolide nitrogen on the α-carbon of ethyl 2-bromopropanoate[5].

Hydrolysis Reagents: The Advantage of LiOH

Lithium hydroxide monohydrate (LiOH·H2O) is preferred over sodium or potassium hydroxide for the saponification step. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity. This allows the hydroxide nucleophile to attack efficiently at room temperature, preventing the degradation of the indole core that can occur under harsher basic conditions.

Mechanistic workflow detailing the N-alkylation and subsequent ester hydrolysis steps.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 2-(5-bromo-1H-indol-1-yl)propanoate

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-bromoindole (1.0 equiv.) in anhydrous DMF to achieve a 0.5 M concentration.

-

Deprotonation: Add Cs2CO3 (1.5 equiv.) in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the indolide anion. The solution will typically darken during this phase.

-

Alkylation: Add ethyl 2-bromopropanoate (1.2 equiv.) dropwise via syringe. Heat the reaction mixture to 60 °C.

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes/Ethyl Acetate eluent system. The starting indole spot should disappear within 4-6 hours, replaced by a new, higher Rf spot corresponding to the ester.

-

Workup: Cool the mixture to room temperature and quench with water (5 volumes relative to DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (3x) and brine (1x) to completely remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic Acid

-

Preparation: Dissolve the crude ethyl 2-(5-bromo-1H-indol-1-yl)propanoate (1.0 equiv.) in a 3:1 mixture of THF and water to achieve a 0.2 M concentration.

-

Hydrolysis: Add LiOH·H2O (3.0 equiv.) in one portion. Stir vigorously at room temperature.

-

In-Process Validation: Monitor via TLC. The higher Rf ester spot will convert to a baseline spot (the highly polar lithium carboxylate salt) within 2-4 hours.

-

Workup: Remove the volatile THF under reduced pressure. Dilute the remaining aqueous layer with additional water and wash once with diethyl ether. Discard the ether layer; this step validates purity by removing any unreacted organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~2 (verify strictly with pH paper). The product will precipitate as a white to off-white solid.

-

Isolation: Filter the precipitate through a Buchner funnel, wash with cold water, and dry under high vacuum to afford the pure 2-(5-Bromo-1H-indol-1-yl)propanoic acid.

Quantitative Data Summary

The following table summarizes the stoichiometric ratios, expected reaction times, and typical yields for the optimized two-step workflow.

| Step | Reagent | Equivalents | Role | Reaction Time | Expected Yield |

| 1 | 5-Bromoindole | 1.0 | Starting Material | - | - |

| 1 | Ethyl 2-bromopropanoate | 1.2 | Alkylating Agent | 4-6 h (60 °C) | 80-85% |

| 1 | Cs2CO3 | 1.5 | Base | - | - |

| 2 | Intermediate Ester | 1.0 | Substrate | - | - |

| 2 | LiOH·H2O | 3.0 | Hydrolysis Reagent | 2-4 h (RT) | 90-95% |

References

- Source: National Institutes of Health (NIH)

- Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation Source: ResearchGate URL

- ChemInform Abstract: Cesium Carbonate Mediated Synthesis of 3-(α-Hydroxyaryl)

- Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL

- Ethyl 2-Bromopropionate - Technical Guide Source: Benchchem URL

Sources

Spectroscopic data for 2-(5-Bromo-1H-indol-1-yl)propanoic acid

An In-depth Technical Guide to the Spectroscopic Profile of 2-(5-Bromo-1H-indol-1-yl)propanoic acid

Introduction

2-(5-Bromo-1H-indol-1-yl)propanoic acid is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The presence of a bromine atom at the C5 position and a propanoic acid substituent on the indole nitrogen provides a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of 2-(5-Bromo-1H-indol-1-yl)propanoic acid, leveraging data from analogous structures and fundamental spectroscopic principles. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of 2-(5-Bromo-1H-indol-1-yl)propanoic acid is expected to show distinct signals corresponding to the protons of the 5-bromoindole core and the propanoic acid side chain.

Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.85 | d | 1H | H-4 |

| ~7.60 | d | 1H | H-7 |

| ~7.55 | d | 1H | H-2 |

| ~7.25 | dd | 1H | H-6 |

| ~6.50 | d | 1H | H-3 |

| ~5.20 | q | 1H | -CH(CH₃)- |

| ~1.60 | d | 3H | -CH(CH₃)- |

Expert Interpretation of the Predicted ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of related 5-bromoindole derivatives and N-substituted propanoic acids.[1][2] The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The protons on the benzene portion of the indole ring (H-4, H-6, and H-7) are influenced by the electron-withdrawing bromine atom at C5. H-4, being ortho to the bromine, is predicted to be the most deshielded of the aromatic protons. The protons of the pyrrole ring (H-2 and H-3) will also exhibit characteristic shifts. The methine proton of the propanoic acid side chain is expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a doublet.

Experimental Protocol for ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis.[3][4]

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(5-Bromo-1H-indol-1-yl)propanoic acid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use an NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Insert the sample into the spectrometer probe and lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity for sharp, well-resolved signals.[3]

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically employed.[5]

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended for good digital resolution.[5]

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]

-

Integrate the signals to determine the relative proton ratios.[7]

-

Visualization of the ¹H NMR Workflow

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Reference: DMSO-d₆ (39.52 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | -COOH |

| ~136.0 | C-7a |

| ~130.0 | C-3a |

| ~127.0 | C-2 |

| ~125.0 | C-4 |

| ~123.0 | C-6 |

| ~115.0 | C-5 |

| ~113.0 | C-7 |

| ~102.0 | C-3 |

| ~55.0 | -CH(CH₃)- |

| ~18.0 | -CH(CH₃)- |

Expert Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on data from 5-bromoindole and related N-substituted indoles.[8][9][10] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons of the indole ring will resonate in the typical aromatic region (100-140 ppm). The carbon bearing the bromine (C-5) is expected to be significantly shifted compared to the parent indole. The aliphatic carbons of the propanoic acid side chain will appear in the upfield region of the spectrum. Quaternary carbons (C-3a, C-5, and C-7a) may exhibit lower intensity signals under standard acquisition conditions.[11]

Experimental Protocol for Quantitative ¹³C NMR Acquisition

For accurate integration and structural confirmation, quantitative ¹³C NMR requires specific acquisition parameters.[12]

-

Sample Preparation: Dissolve 20-50 mg of the sample in 0.6-0.7 mL of DMSO-d₆ in an NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a high-sensitivity probe.

-

Lock and shim as described for ¹H NMR.

-

-

Data Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[12]

-

Flip Angle: A 90° pulse angle is used to maximize the signal per scan.

-

Relaxation Delay: A long relaxation delay (5 times the longest T₁ of the carbon nuclei, typically 10-30 seconds) is crucial to allow for full relaxation of all carbon nuclei between pulses.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[13]

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm).[14]

-

Visualization of Structure-Spectrum Correlation

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

| m/z | Proposed Fragment |

| 270/272 | [M+H]⁺ (isotopic pair) |

| 224/226 | [M+H - COOH]⁺ |

| 196/198 | [M+H - CH(CH₃)COOH]⁺ |

| 117 | [Indole]⁺ |

Expert Interpretation of the Predicted Mass Spectrum

The molecular weight of 2-(5-Bromo-1H-indol-1-yl)propanoic acid is 269.00 g/mol for the ⁷⁹Br isotope and 271.00 g/mol for the ⁸¹Br isotope. In the mass spectrum, the molecular ion peak [M+H]⁺ will appear as a characteristic isotopic doublet with a 1:1 intensity ratio at m/z 270 and 272.[1] The fragmentation pattern is predicted to involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.[15][16][17] Common fragmentation pathways for indole derivatives include the cleavage of the bond between the indole ring and the side chain.[18][19][20]

Experimental Protocol for ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Optimize the ESI source parameters, including capillary voltage, drying gas flow, and temperature.

-

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is generally suitable for this compound.

-

Mass Range: Scan a mass range of m/z 50-500 to detect the molecular ion and expected fragments.

-

For structural confirmation, tandem MS (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

-

Visualization of the Predicted Fragmentation Pathway

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Indole N-H (if present as impurity) |

| 3100-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~2950 | C-H Stretch | Aliphatic |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1460 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Carboxylic Acid |

| ~800 | C-H Bend | Aromatic (out-of-plane) |

Expert Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is a hallmark of hydrogen-bonded carboxylic acid dimers.[21][22][23] A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch.[24] The spectrum will also feature C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C=C stretching bands for the indole ring.

Experimental Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[25][26][27]

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Perform baseline correction and other necessary spectral processing if required.[28]

-

Visualization of the IR Analysis Workflow

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for 2-(5-Bromo-1H-indol-1-yl)propanoic acid, a compound of interest in drug discovery and development. By leveraging established spectroscopic principles and data from analogous structures, this guide offers researchers a robust framework for the identification and characterization of this molecule. The provided experimental protocols represent standard, validated methodologies for acquiring high-quality spectroscopic data, ensuring reproducibility and reliability in a research setting. The combination of predicted data, expert interpretation, and practical experimental guidance makes this document a valuable resource for scientists working with this and related indole derivatives.

References

-

JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(17), 3650-3667. [Link]

-

Wang, G., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 525-535. [Link]

-

Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

-

Liu, D., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(10), 2548. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

-

Foley, D. A., et al. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. [Link]

-

Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. [Link]

-

Scribd. FTIR Spectroscopy Standard Operating Procedure. [Link]

-

PubChem. 5-Bromoindole. [Link]

-

ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

IMSERC. 1H ACQUISITION PERIOD. [Link]

-

Basic NMR Concepts. [Link]

-

13-C NMR Protocol for beginners AV-400. [Link]

-

Pachter, R., et al. (1987). N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants. ETDEWEB. [Link]

-

Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

SpectraBase. N-Boc-5-bromoindole - Optional[13C NMR] - Chemical Shifts. [Link]

-

NMR data acquisition. [Link]

-

OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

-

University of Missouri-Columbia. (2020). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

-

Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-384. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Spectroscopy Online. (2025). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. [Link]

-

KPU Pressbooks. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Chemistry LibreTexts. (2019). C-13 NMR. [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 843-851. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. N-substituted indoles: /sup 1/H and /sup 13/C NMR studies and INDO molecular orbital calculations of the electronic structures and directly bonded carbon-13-proton coupling constants (Journal Article) | ETDEWEB [osti.gov]

- 11. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. r-nmr.eu [r-nmr.eu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 17. GCMS Section 6.12 [people.whitman.edu]

- 18. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 21. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. echemi.com [echemi.com]

- 24. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 25. agilent.com [agilent.com]

- 26. jascoinc.com [jascoinc.com]

- 27. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 28. spectroscopyonline.com [spectroscopyonline.com]

2-(5-Bromo-1H-indol-1-yl)propanoic Acid: Comprehensive CAS Lookup, Physicochemical Profiling, and Synthetic Methodology

Executive Summary

In medicinal chemistry and rational drug design, halogenated indole derivatives serve as privileged scaffolds for developing novel therapeutics, particularly in the modulation of peroxisome proliferator-activated receptors (PPARs) and chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

A critical challenge in sourcing these building blocks is the high potential for isomeric confusion. The specific compound 2-(5-Bromo-1H-indol-1-yl)propanoic acid is defined by the attachment of an

The verified CAS Registry Number for 2-(5-Bromo-1H-indol-1-yl)propanoic acid is 1486920-81-3 [1].

Physicochemical & Computational Profile

To facilitate downstream assay development and pharmacokinetic modeling, the fundamental physicochemical properties and computational chemistry data for CAS 1486920-81-3 are summarized below[1].

| Property | Value |

| CAS Registry Number | 1486920-81-3 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| SMILES String | CC(N1C=CC2=CC(Br)=CC=C12)C(O)=O |

| Topological Polar Surface Area (TPSA) | 42.23 Ų |

| LogP (Calculated) | 3.05 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Mechanistic Insights: The N-Alkylation Paradigm

The synthesis of 2-(5-Bromo-1H-indol-1-yl)propanoic acid relies on the N-alkylation of 5-bromoindole. The indole nitrogen is inherently non-nucleophilic because its lone pair of electrons participates in the aromatic

Once the indolide anion is formed, it undergoes a bimolecular nucleophilic substitution (

Fig 1: Synthetic workflow for 2-(5-Bromo-1H-indol-1-yl)propanoic acid via N-alkylation.

Experimental Protocol: Synthesis & Validation

The following self-validating protocol details the two-phase synthesis of the target compound. Every step is designed to maximize yield while preventing common side reactions (such as C3-alkylation or ester hydrolysis during the alkylation phase).

Phase 1: N-Alkylation (Indolide Formation & Displacement)

-

Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve 5-bromoindole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality: The low temperature mitigates the exothermic release of hydrogen gas and prevents localized heating that could lead to substrate decomposition[2]. Stir for 30–60 minutes until gas evolution ceases, indicating complete formation of the indolide anion.

-

-

Alkylation: Dropwise, add ethyl 2-bromopropanoate (1.1 eq) to the 0 °C solution. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Causality: The

-methyl group on the electrophile introduces steric hindrance; allowing the reaction to reach room temperature provides the necessary activation energy for the

-

-

Quenching & Extraction: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely neutralizes any unreacted NaH without causing the rapid, dangerous, and highly exothermic hydrolysis associated with pure water[2]. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude ethyl 2-(5-bromo-1H-indol-1-yl)propanoate via silica gel column chromatography (Hexanes/EtOAc gradient). Validation: Monitor via Thin Layer Chromatography (TLC); the N-alkylated product will have a higher

value than the highly polar starting indole.

Phase 2: Saponification & Isolation

-

Hydrolysis: Dissolve the purified ester intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 2–4 hours.

-

Causality: LiOH provides a mild but highly effective hydroxide source to cleave the ester bond, forming a water-soluble lithium carboxylate salt without degrading the halogenated indole core.

-

-

Organic Wash: Concentrate the mixture slightly under vacuum to remove the THF. Wash the remaining aqueous layer with Diethyl ether (2x) to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and slowly acidify to pH ~2 using 1M HCl.

-

Causality: Protonating the carboxylate drastically reduces its aqueous solubility. Because the LogP of the free acid is ~3.05[1], it is highly lipophilic and will rapidly precipitate out of the aqueous solution.

-

-

Isolation: Filter the resulting precipitate under vacuum, wash with cold water, and dry under high vacuum to afford pure 2-(5-Bromo-1H-indol-1-yl)propanoic acid. Validation: Confirm identity via LC-MS (looking for the

peak at m/z ~266/268 due to bromine isotopes) and ¹H-NMR to ensure the disappearance of the ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm).

References

-

MDPI Pharmaceuticals. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives." MDPI.[Link]

Sources

A Technical Guide to the Biological Activities of Brominated Indole Compounds

Introduction

Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, have emerged as a focal point of intensive research in drug discovery and development. These molecules, distinguished by an indole nucleus adorned with one or more bromine atoms, possess a diverse and potent spectrum of biological activities. The introduction of bromine significantly influences the physicochemical properties of the indole scaffold, often enhancing lipophilicity and modifying electronic distribution. These alterations can translate into heightened biological potency and improved target selectivity when compared to their non-halogenated counterparts.[1] This in-depth technical guide provides a comprehensive exploration of the core biological activities of brominated indoles, with a particular focus on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective potential. We will delve into the underlying molecular mechanisms, present key quantitative data, and provide detailed experimental protocols and visualizations to empower researchers, scientists, and drug development professionals in harnessing the therapeutic promise of this captivating class of compounds.

Part 1: Anti-inflammatory Activity of Brominated Indoles

Brominated indoles have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][2] Compounds isolated from marine organisms, such as the mollusc Dicathais orbita, have been particularly informative in elucidating these activities.[2][3][4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism underpinning the anti-inflammatory properties of many brominated indoles is the suppression of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[2][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes encoding inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[2][5][6][7]

Brominated indoles, including 6-bromoindole and 6-bromoisatin, have been shown to significantly inhibit the translocation of NF-κB to the nucleus in LPS-stimulated macrophages.[2][3][4] This inhibitory action effectively curtails the downstream inflammatory cascade. For instance, a 40 µg/mL concentration of 6-bromoindole and 6-bromoisatin resulted in a 60.7% and 63.7% reduction in NF-κB translocation, respectively.[2][3][4]

Signaling Pathway Diagram: Inhibition of NF-κB Translocation by Brominated Indoles

Caption: Inhibition of NF-κB translocation by brominated indoles.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

Another significant anti-inflammatory mechanism of brominated indoles involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8][9][10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated during inflammation and is a primary target for anti-inflammatory drugs.[8][9] Computational docking studies have suggested that brominated indoles can bind to the active site of COX-2, thereby inhibiting its enzymatic activity.[11] This leads to a reduction in prostaglandin synthesis and a subsequent decrease in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory potency of various brominated indoles has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory mediators are summarized below.

| Compound | Source | Assay | Target Cell Line | IC50 (µM) | Reference |

| 6-Bromoindole | Synthetic | Nitric Oxide (NO) Production | RAW264.7 | >242 | [2] |

| 6-Bromoisatin | Synthetic | Nitric Oxide (NO) Production | RAW264.7 | 122.65 | [2] |

| 5-Bromoisatin | Synthetic | Nitric Oxide (NO) Production | RAW264.7 | 38.05 | [2] |

| 7-Bromoisatin | Synthetic | Nitric Oxide (NO) Production | RAW264.7 | >223 | [2] |

| 6-Bromoindole | Synthetic | TNF-α Production | RAW264.7 | 150.01 | [2] |

| 6-Bromoisatin | Synthetic | TNF-α Production | RAW264.7 | 122.65 | [2] |

| 5-Bromoisatin | Synthetic | TNF-α Production | RAW264.7 | 38.05 | [2] |

| 6-Bromoindole | Synthetic | PGE2 Production | 3T3 ccl-92 | >242 | [2] |

| 6-Bromoisatin | Synthetic | PGE2 Production | 3T3 ccl-92 | 122.65 | [2] |

| 5-Bromoisatin | Synthetic | PGE2 Production | 3T3 ccl-92 | 38.05 | [2] |

Experimental Protocols

This protocol details the colorimetric determination of nitrite (a stable product of NO) in cell culture supernatants using the Griess reagent.

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test brominated indoles. Pre-treat the cells for 1 hour.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The percentage of NO inhibition is determined by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Experimental Workflow: Griess Assay for Nitric Oxide Production

Caption: Workflow for the Griess assay to measure NO production.

This protocol describes a method for visualizing and quantifying the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Culture and Treatment:

-

Seed RAW264.7 cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with the desired concentrations of brominated indoles for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit polyclonal) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC) diluted in 1% BSA in PBS for 1-2 hours at room temperature in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and FITC (green) channels.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of the NF-κB p65 signal in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).[12]

-

Part 2: Anticancer Activity of Brominated Indoles

(Content for this section will be generated in a subsequent step)

Part 3: Antimicrobial Activity of Brominated Indoles

(Content for this section will be generated in a subsequent step)

Part 4: Neuroprotective Potential of Brominated Indoles

(Content for this section will be generated in a subsequent step)

References

(The complete reference list will be generated at the end)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. partone.litfl.com [partone.litfl.com]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [researchportal.scu.edu.au]

- 12. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 5-Bromoindole Derivatives: A Comprehensive SAR and Methodological Guide

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved therapeutics. Among its functionalized variants, 5-bromoindole derivatives have emerged as exceptionally potent candidates across oncology, virology, and mycology.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere observation. We will dissect the physicochemical causality behind the structure-activity relationship (SAR) of the 5-bromo substitution, analyze quantitative efficacy data, and provide self-validating experimental workflows designed for immediate laboratory implementation.

Mechanistic Rationale: Why the 5-Bromo Substitution?

The strategic placement of a bromine atom at the C-5 position of the indole ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:

-

Metabolic Shielding: The C-5 position of an unsubstituted indole is highly susceptible to cytochrome P450-mediated oxidative metabolism. Bromination creates a steric and electronic shield, significantly enhancing the molecule's half-life.

-

Halogen Bonding (σ-Hole Interactions): Bromine is a heavy, polarizable halogen. It possesses an electron-deficient region (the σ-hole) that forms highly directional, non-covalent halogen bonds with Lewis bases (e.g., backbone carbonyl oxygens) within target protein binding pockets, drastically increasing binding affinity compared to lighter halogens like fluorine[1].

-

Lipophilicity (LogP) Tuning: The 5-bromo group increases the overall lipophilicity of the scaffold, facilitating superior passive diffusion across cellular membranes, a critical factor for targeting intracellular kinases and viral replication machinery.

SAR Insights by Therapeutic Area

Oncology: Kinase Inhibition and Cytoskeletal Dynamics

5-Bromoindole derivatives have shown profound efficacy in targeting receptor tyrosine kinases, specifically Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2][3]. In the ATP-binding cleft of these kinases, the 5-bromo substituent anchors the molecule deep within the hydrophobic sub-pocket, while modifications at the C-2 or C-3 positions (such as carboxylic acid hydrazones) dictate solvent-exposed interactions.

Furthermore, replacing bulky carbazole cores with a streamlined 5-bromoindole ring in N-alkyl derivatives has been utilized to target the actin cytoskeleton. These derivatives effectively inhibit the migration of highly metastatic MDA-MB-231 breast cancer cells by preventing the extension of invadopodia and filopodia[4][5].

Caption: Mechanism of EGFR/VEGFR-2 inhibition by 5-bromoindole derivatives.

Antiviral and Antifungal Efficacy

In the realm of infectious diseases, the 5-bromoindole scaffold is equally versatile. N-tosyl-5-bromoindole derivatives have demonstrated remarkable inhibitory activity against HIV integrase, including the challenging raltegravir (RAL)-resistant mutant strains (G140S and Y143R)[6]. The bulky N-tosyl group combined with the 5-bromo atom forces the molecule into a bioactive conformation that perfectly complements the mutated viral integrase active site.

In agricultural mycology, 3-acyl-5-bromoindole derivatives synthesized via microwave-assisted Friedel-Crafts acylation exhibit potent antifungal capacity against Monilinia fructicola and Botrytis cinerea. SAR studies reveal that linear aliphatic substitutions at the C-3 position yield superior conidial germination inhibition compared to aromatic substitutions[7].

Quantitative SAR Data Analysis

To facilitate rapid comparison, the following table synthesizes the biological activity metrics of key 5-bromoindole derivatives across various targets.

| Derivative Class | Target / Cell Line | Key Structural Modifications | Biological Activity | Ref |

| 5-Bromoindole-2-carboxylic acid hydrazones | HepG2 (Hepatocellular Carcinoma) | C-2 hydrazone with 4-hydroxy or 4-chloro benzylidene | IC₅₀ = 14.3 µM | [3] |

| N-alkyl-5-bromoindole butyramides | MCF-7 (Breast Cancer) | N-alkylation, C-3 butyramide linker | GI₅₀ = 18.4 µM | [4] |

| N-tosyl-5-bromoindoles | HIV Integrase (RAL-resistant mutants) | N-tosylation, C-5 Bromine | IC₅₀ = 4.7 – 5.0 µM | [6] |

| 3-Acyl-5-bromoindoles | Monilinia fructicola (Phytopathogenic Fungus) | C-3 linear aliphatic acyl groups | >80% Mycelial Growth Inhibition | [7] |

Self-Validating Experimental Methodologies

The following protocols are engineered to ensure reproducibility. Each workflow includes embedded quality control (QC) checkpoints to validate the system at critical junctures.

Protocol A: Microwave-Assisted Synthesis of 3-Acyl-5-bromoindole Derivatives

Causality for Experimental Choice: Traditional Friedel-Crafts acylation of indoles requires harsh Lewis acids and extended reaction times, which frequently lead to the polymerization of the electron-rich indole core. Utilizing microwave irradiation under solvent-free conditions provides rapid, uniform dielectric heating. This accelerates the reaction kinetics, favoring the kinetic 3-acyl product while minimizing degradation and eliminating toxic halogenated solvents[7].

Step-by-Step Workflow:

-

Reagent Preparation: In a microwave-safe vessel, combine 5-bromoindole (1.0 equiv) and the desired linear aliphatic anhydride (1.0 equiv).

-

Catalysis: Add a catalytic amount of a mild Lewis acid (e.g., Yttrium triflate, Y(OTf)₃, 0.01 equiv) to activate the anhydride without degrading the indole core.

-

Irradiation: Subject the solvent-free mixture to microwave irradiation at 90 °C – 120 °C at 150 W for 15–30 minutes.

-

Self-Validation (QC Check): Monitor reaction progression via Thin-Layer Chromatography (TLC). The disappearance of the 5-bromoindole spot and the emergence of a highly UV-active, lower-Rf spot confirms successful C-3 acylation.

-

Isolation: Cool the mixture, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify via flash column chromatography to achieve yields ranging from 82% to 99%[7].

Protocol B: High-Throughput Molecular Docking for Kinase Inhibitors

Causality for Experimental Choice: The binding affinity of 5-bromoindole derivatives to EGFR/VEGFR-2 is highly dependent on the protonation state of the ligand and the hydrogen-bond network of the kinase hinge region. Standard rigid docking fails to account for these nuances. This protocol utilizes strict state-generation and RMSD validation to ensure predictive accuracy[2].

Caption: Computational docking workflow for evaluating 5-bromoindole derivatives.

Step-by-Step Workflow:

-

Protein Preparation: Retrieve the crystal structure of the target kinase (e.g., EGFR PDB ID: 1M17). Remove water molecules >5Å from the active site. Assign bond orders and optimize the hydrogen bond network at pH 7.4.

-

Ligand Preparation: Sketch 2D structures of the 5-bromoindole library. Use a ligand preparation tool (e.g., LigPrep) to generate 3D conformations, assigning appropriate ionization states at physiological pH. Crucial: Ensure the partial charges on the bromine atom accurately reflect its σ-hole.

-

Self-Validation (QC Check): Perform a re-docking of the native co-crystallized ligand (e.g., erlotinib). The protocol is only validated if the Root-Mean-Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.50 Å[7].

-

Simulation & Analysis: Dock the prepared library into the generated grid. Filter hits based on binding energy (kcal/mol) and the presence of specific halogen bonds with hinge region residues (e.g., Cys919 in VEGFR-2 or Met793 in EGFR)[2].

References

-

MDPI Molecules. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives". [Link]

-

PubMed / NIH. "Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives". [Link]

-

MDPI. "An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea". [Link]

-

PMC / NIH. "Indole – a promising pharmacophore in recent antiviral drug discovery".[Link]

-

MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance". [Link]

-

PMC / NIH. "Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics". [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea | MDPI [mdpi.com]

In Silico Target Prediction for 2-(5-Bromo-1H-indol-1-yl)propanoic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in modern drug discovery. This guide provides an in-depth, technical framework for the in silico prediction of biological targets for the novel small molecule, 2-(5-Bromo-1H-indol-1-yl)propanoic acid. While the specific biological activities of this compound are not extensively characterized, its structural similarity to other biologically active indole derivatives suggests a rich and unexplored pharmacology.[1][2][3][4][5][6] We will navigate a multi-pronged computational strategy, integrating both ligand-based and structure-based methodologies to generate a high-confidence list of putative protein targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to accelerate their research and development efforts.

Introduction: The Case for In Silico Target Prediction

The journey from a promising small molecule to a clinically approved therapeutic is fraught with challenges, with target identification and validation being paramount. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction has emerged as a powerful and cost-effective strategy to generate experimentally testable hypotheses, thereby streamlining the drug discovery pipeline.[7][8][9] By harnessing the vast and ever-growing biological and chemical data repositories, computational methods can elucidate potential compound-target interactions, shed light on mechanisms of action, and even predict off-target effects.[10][11]

This guide focuses on 2-(5-Bromo-1H-indol-1-yl)propanoic acid, a compound with the molecular formula C11H10BrNO2.[12][13] Given the therapeutic potential of related indole-containing molecules, a systematic in silico screen is a logical first step to uncover its biological function.

A Multi-Faceted In Silico Workflow

Our approach is rooted in the principle of consensus scoring, where predictions from multiple, orthogonal computational methods are integrated to enhance the confidence in our findings. The overall workflow is depicted below:

Figure 1: A multi-pronged in silico workflow for target prediction.

Ligand-Based Target Prediction: Leveraging Chemical Similarity and Pharmacophores

Ligand-based methods are particularly valuable when the three-dimensional structure of the biological target is unknown.[14][15] These approaches operate on the principle that structurally similar molecules often exhibit similar biological activities.

Chemical Similarity Searching

The most direct ligand-based approach involves searching large chemical databases for molecules that are structurally similar to our query compound. By identifying known biological targets of these similar compounds, we can infer potential targets for 2-(5-Bromo-1H-indol-1-yl)propanoic acid.

Protocol: Chemical Similarity Search using ChEMBL

-

Prepare the Query Molecule:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 2-(5-Bromo-1H-indol-1-yl)propanoic acid: CC(C(=O)O)n1c2ccccc2c(Br)c1.

-

-

Access the ChEMBL Database:

-

Perform a Similarity Search:

-

Utilize the "Similarity Search" functionality.

-

Input the SMILES string of the query compound.

-

Set the similarity threshold to a Tanimoto coefficient of 0.85 or higher to identify close structural analogs.

-

-

Analyze the Results:

-

The output will be a list of structurally similar compounds with their known biological targets and associated bioactivity data (e.g., IC50, Ki).

-

Prioritize targets that appear frequently among the top hits and have high-potency interactions.

-

Data Presentation: Hypothetical Chemical Similarity Search Results

| ChEMBL ID | Similarity (Tanimoto) | Known Target | Bioactivity (IC50) |

| CHEMBLXXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | 50 nM |

| CHEMBLXXXXX2 | 0.89 | Prostaglandin E2 Receptor 4 (PTGER4) | 120 nM |

| CHEMBLXXXXX3 | 0.87 | Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | 250 nM |

| CHEMBLXXXXX4 | 0.85 | Carbonic Anhydrase II | 800 nM |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target.[14][18][19]

Protocol: Ligand-Based Pharmacophore Model Generation and Screening

-

Identify a Set of Active Analogs:

-

From the chemical similarity search or literature, gather a set of at least 5-10 structurally diverse molecules known to be active against a common target of interest (e.g., COX-2).

-

-

Generate a Pharmacophore Model:

-

Utilize software such as LigandScout or MOE to generate a common-feature pharmacophore model from the set of active analogs.[18]

-

The software will align the molecules and identify the shared chemical features and their spatial relationships.

-

-

Validate the Pharmacophore Model:

-

Test the model's ability to distinguish between known active and inactive compounds. A good model should retrieve a high percentage of the actives and a low percentage of the inactives from a test database.

-

-

Screen a 3D Compound Database:

-

Use the validated pharmacophore model as a 3D query to screen a large database of conformationally flexible small molecules (e.g., ZINC, PubChem).

-

-

Filter and Analyze Hits:

-

The screening will yield a set of molecules that fit the pharmacophore model.

-

Filter these hits based on drug-likeness properties (e.g., Lipinski's rule of five) and structural diversity.

-

The known targets of the top-ranking hits can provide further evidence for the potential targets of our query compound.

-

Figure 2: Ligand-based pharmacophore modeling workflow.

Structure-Based Target Prediction: The Power of Reverse Docking

Structure-based methods rely on the three-dimensional structure of potential protein targets.[9] Reverse docking, also known as inverse virtual screening, involves docking a single ligand of interest against a large library of protein structures to identify potential binding partners.[20][21]

Protocol: Reverse Docking using a Curated Protein Library

-

Prepare the Ligand Structure:

-

Generate a 3D structure of 2-(5-Bromo-1H-indol-1-yl)propanoic acid.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges and define rotatable bonds.

-

-

Select a Protein Target Library:

-

Utilize a pre-compiled library of 3D protein structures, such as the one provided by the ReverseDock web server or a custom-built library from the Protein Data Bank (PDB).[21] The library should ideally cover a significant portion of the "druggable" proteome.

-

-

Perform Reverse Docking:

-

Submit the prepared ligand structure to the reverse docking platform.

-

The software will systematically dock the ligand into the binding sites of all proteins in the library.

-

The binding affinity for each protein-ligand complex will be calculated using a scoring function.

-

-

Analyze and Prioritize Results:

-

Rank the protein targets based on their predicted binding affinities (docking scores).

-

Visually inspect the top-ranking poses to ensure that the predicted binding interactions are chemically reasonable.

-

Cross-reference the top-ranking protein targets with the results from the ligand-based methods to identify overlapping predictions.

-

Data Presentation: Hypothetical Reverse Docking Results

| PDB ID | Protein Target | Docking Score (kcal/mol) | Key Predicted Interactions |

| 3LN1 | Cyclooxygenase-2 (COX-2) | -9.8 | H-bond with Arg120, pi-pi stacking with Tyr385 |

| 4L8M | Prostaglandin E2 Receptor 4 (PTGER4) | -9.2 | H-bond with Ser285, hydrophobic interactions |

| 2PRG | Peroxisome Proliferator-Activated Receptor Gamma (PPARG) | -8.7 | H-bond with His449, salt bridge with Arg288 |

| 1CA2 | Carbonic Anhydrase II | -8.1 | Coordination with Zn2+ ion, H-bond with Thr199 |

Data Integration and Target Prioritization

The strength of our in silico approach lies in the integration of data from multiple, independent methods. A consensus-based approach significantly increases the likelihood of identifying true biological targets.

Strategy for Target Prioritization:

-

Identify Overlapping Targets: Create a list of protein targets that are predicted by at least two of the employed methods (chemical similarity, pharmacophore screening, and reverse docking).

-